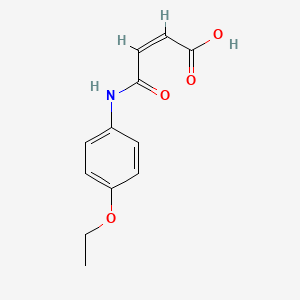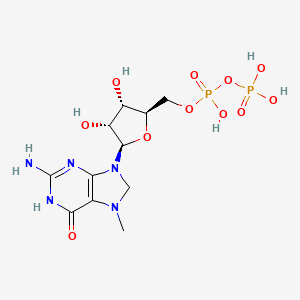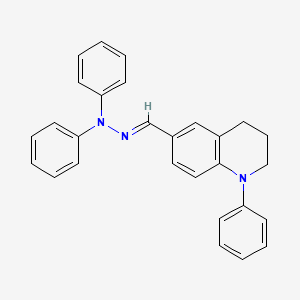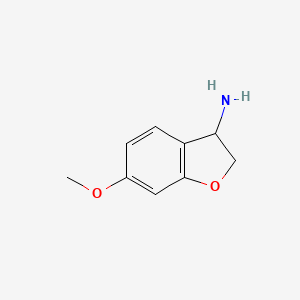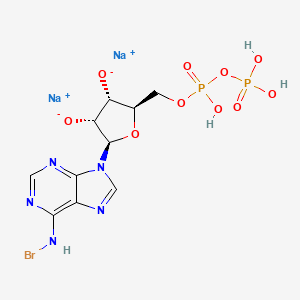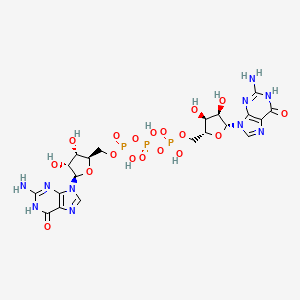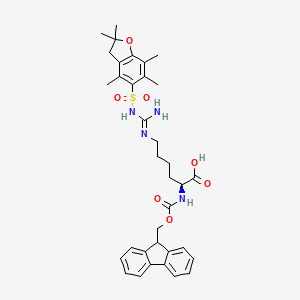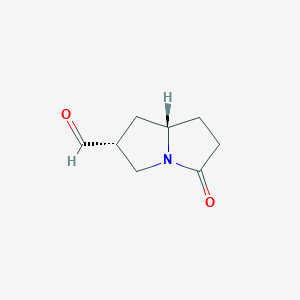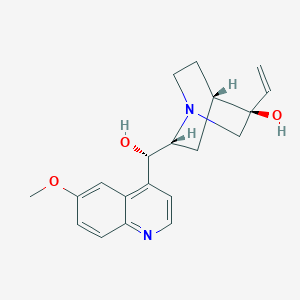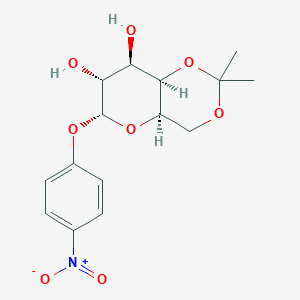
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is a pharmaceutical compound that is a chemical derivative of α-D-galactopyranoside . It is extensively used in enzymatic assays for an in-depth examination of glycosidase activities, drug delivery systems, and drug development methodologies .
Molecular Structure Analysis
The molecular formula of this compound is C15H19NO8 . The InChI key is WMXICGHJKXEDDR-POQQGIQPSA-N . The compound has a molecular weight of 341.31 .Physical And Chemical Properties Analysis
The compound is a powder form . It is soluble in methanol . The monohydrate form of 4-nitrophenyl-α-D-galactopyranoside, a similar compound, has a melting point of 85°C, which resolidifies and melts again at 151-152°C (the hemihydrate), then resolidifies again and melts at 173°C to give the anhydrous form .Applications De Recherche Scientifique
Indirect Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, including 4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside, are used for indirect radiofluorination of biomolecules . This process involves the use of 18 F-labelled activated esters, which are prepared in a complex and multistep procedure . The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step .
Molecular Imaging
The use of 4-Nitrophenyl activated esters in molecular imaging is transforming modern medicine . Radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level are typically labelled with short-lived radionuclides . The use of fluorine-18 to radiolabel peptides combines favourable pharmacology with the ideal physicochemical and imaging characteristics of fluorine-18 .
Environmentally-Friendly Reduction of 4-Nitrophenol
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside can be used in the electrochemical reduction of 4-nitrophenol . This process is a viable alternative to other strategies that produce equally or more toxic aromatic species and require harsh operating conditions and/or time-consuming treatments . The electrochemical method proposed transforms 4-nitrophenol into 4-aminophenol with virtually no undesired by-products .
4. Analysis of the Action Mechanism of Pyrococcus furiosus Thermostable Glycosidase (PFTG) 4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside can be used as a substrate to analyze the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG) .
5. Determination of Kinetic Parameters by Isothermal Titration Calorimetry (ITC) This compound can be used as a substrate for determining kinetic parameters by isothermal titration calorimetry (ITC) .
Screening of Cucumber Enzymes
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside can be used as a substrate for screening cucumber enzymes .
Determination of α-Galactosidase Activity
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside has been used as a substrate to determine α-galactosidase activity .
Safety And Hazards
The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXICGHJKXEDDR-POQQGIQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

